Lipophilicity Advantage (XLogP3 = 3.4) of the 3,4-Dimethylphenyl Substituent vs. 2-Fluorophenyl and Phenylpropyl Analogs
The target compound displays a calculated XLogP3 of 3.4 [1], placing it within the optimal lipophilicity range (1–4) for oral bioavailability while retaining sufficient hydrophobicity for membrane penetration. By comparison, the 2-fluorophenyl analog (CAS 1351587-09-1, C16H14F4N2O2) and the phenylpropyl analog (CAS not listed, C19H21F3N2O2) are predicted to have XLogP3 values of approximately 2.8 and 3.9 respectively, based on fragment-based calculations [2]. The 3,4-dimethyl substitution thus achieves a balanced lipophilicity profile that the mono-substituted or extended-chain analogs do not replicate.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-Fluorophenyl analog: XLogP3 ≈ 2.8; Phenylpropyl analog: XLogP3 ≈ 3.9 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 2-fluorophenyl analog; ΔXLogP3 = −0.5 vs. phenylpropyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); fragment-based estimates for comparator compounds |
Why This Matters
Lipophilicity directly influences passive membrane permeability, plasma protein binding, and off-target promiscuity; a difference of 0.5 log units can correspond to a 3-fold change in partition coefficient, making the target compound a distinct choice for cell-based assays requiring balanced permeability.
- [1] PubChem Compound Summary for CID 56764256. XLogP3 = 3.4, computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] Fragment-based XLogP3 estimates for comparator compounds derived from CHEMBL and PubChem structural data. 2-Fluorophenyl analog (C16H14F4N2O2); Phenylpropyl analog (C19H21F3N2O2). View Source
